

Application Notes and Protocols: GSK126 In Vitro Assays

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Compound of Interest

Compound Name: GSK126

Cat. No.: B607758

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Audience: Researchers, scientists, and drug development professionals.

Introduction

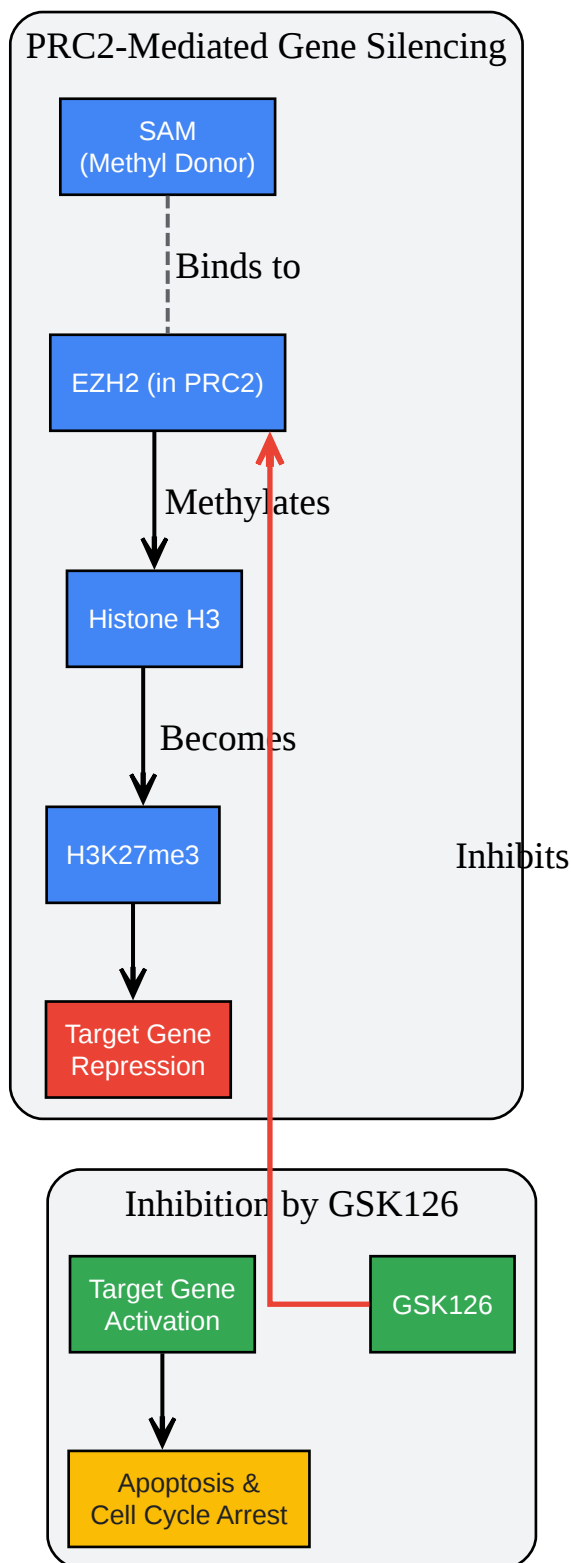
GSK126 is a potent, highly selective, and S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3).[3][4] Aberrant EZH2 activity is implicated in various cancers, making it a key therapeutic target.[5] **GSK126** inhibits both wild-type and mutant forms of EZH2, leading to decreased global H3K27me3 levels, reactivation of silenced PRC2 target genes, and inhibition of cancer cell proliferation.[2][4][6]

These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of **GSK126**.

Mechanism of Action

The PRC2 complex, with its core components EZH2, EED, and SUZ12, utilizes SAM as a methyl donor to trimethylate histone H3 at lysine 27.[3] This H3K27me3 epigenetic mark is a hallmark of transcriptionally silent chromatin, leading to gene repression.[4] **GSK126** directly competes with SAM for binding to the EZH2 catalytic site, thereby preventing the methylation of H3K27.[2][6] This inhibition leads to a global reduction in H3K27me3 levels, which derepresses

target genes, ultimately triggering downstream cellular effects such as apoptosis and cell cycle arrest.^{[7][8]}



[Click to download full resolution via product page](#)**Caption:** Mechanism of EZH2 inhibition by **GSK126**.

Quantitative Data Summary

GSK126 demonstrates high potency and selectivity for EZH2 in biochemical assays and robust activity in various cancer cell lines.

Table 1: Biochemical Potency and Selectivity of **GSK126**

Parameter	Value	Reference
EZH2 IC ₅₀	9.9 nM	[1][3]
EZH2 K _i	0.5 - 3 nM	[1][2]
EZH1 IC ₅₀	680 nM	[1][2]
Selectivity	>1000-fold vs. 20 other methyltransferases	[6]

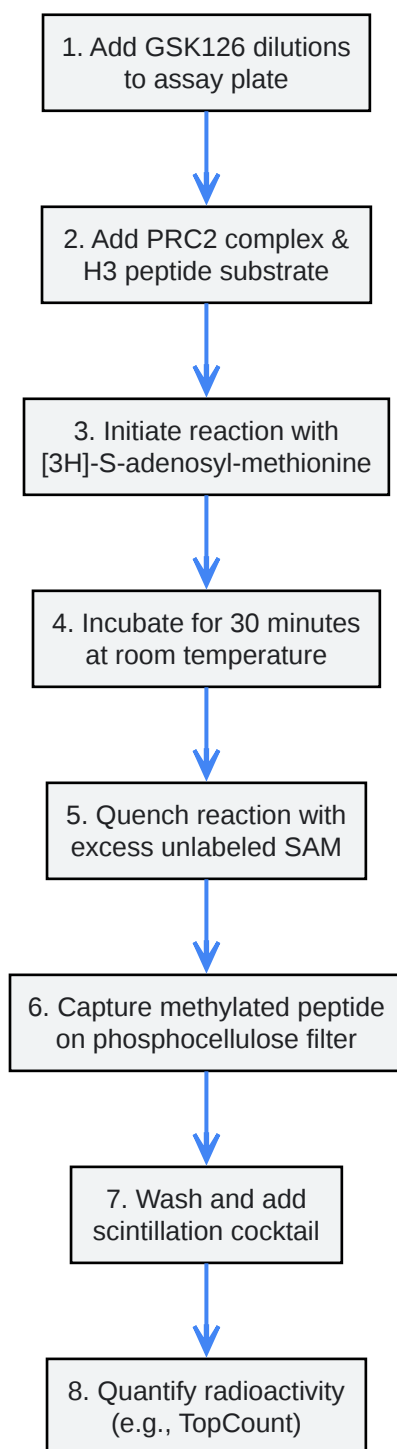
Table 2: Cellular Proliferation IC₅₀ Values of **GSK126**

Cell Line Type	Cell Lines	IC ₅₀ Range (μM)	Treatment Duration	Reference
Multiple Myeloma	6 MM cell lines	12.6 - 17.4 μM	72 hours	[7]
Endometrial Cancer	HEC50B, HEC1B, etc.	2.37 - 5.07 μM	8 days	[9]
Osteosarcoma	Not specified	0.1987 - 1.045 μM	Not specified	[8]
Endometrial Cancer	HEC-50B, Ishikawa	0.9 - 1.0 μM	Not specified	[10]

Experimental Protocols

Protocol 1: Biochemical EZH2 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of the PRC2 complex by measuring the transfer of a tritiated methyl group from [^3H]-SAM to a histone H3 peptide substrate.



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Caption: Workflow for the radiometric EZH2 biochemical assay.

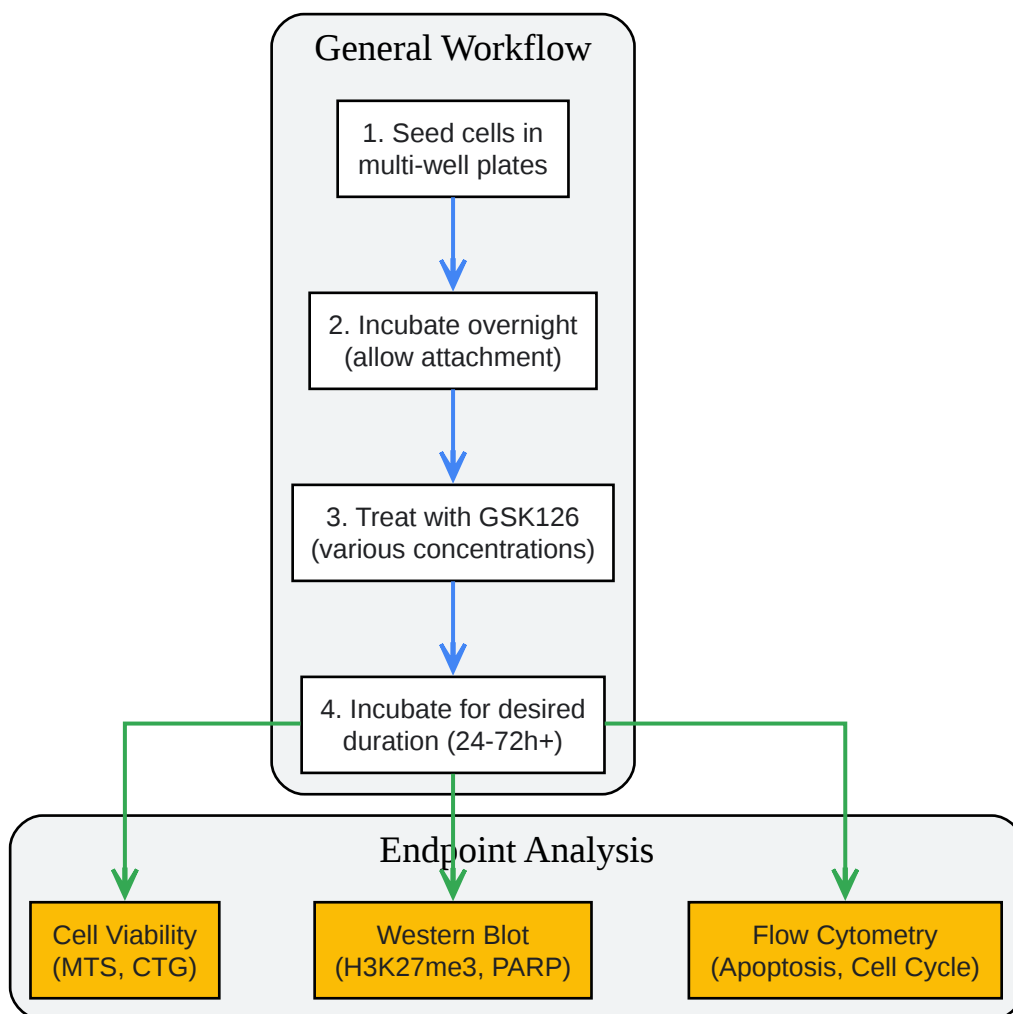
Methodology[2][6]

- Reagent Preparation:
 - Prepare serial dilutions of **GSK126** in DMSO. The final concentration in the assay may range from 0.6 nM to 300 nM.[6]
 - Prepare the five-member PRC2 complex (containing Flag-EZH2, EED, SUZ12, AEBP2, RbAp48) at a working concentration (e.g., 6 nM final).[6]
 - Prepare the histone H3 peptide substrate (e.g., residues 21-44) at a working concentration (e.g., 10 μ M final).[2][6]
 - Prepare [3 H]-SAM at a high concentration relative to its K_m (e.g., 7.5 μ M, where K_m is \sim 0.3 μ M) to ensure accurate K_i calculation.[2][6]
- Assay Procedure:
 - Add the diluted **GSK126** or DMSO (vehicle control) to the wells of a microplate. The final DMSO concentration should be kept low (e.g., 2.5%).[2][6]
 - Add the PRC2 enzyme complex and histone H3 peptide substrate to the wells.
 - Initiate the methyltransferase reaction by adding [3 H]-SAM.
 - Incubate the plate for 30 minutes at room temperature.[6]
 - Stop the reaction by adding a 500-fold excess of unlabeled SAM.[6]
 - Transfer the reaction mixture to a phosphocellulose filter plate to capture the positively charged methylated peptides.[6]
 - Wash the filter plate to remove unincorporated [3 H]-SAM.
 - Add a scintillation cocktail (e.g., Microscint-20) to each well.[6]

- Measure the radioactivity using a scintillation counter (e.g., TopCount).
- Data Analysis:
 - Calculate the percent inhibition for each **GSK126** concentration relative to the vehicle control.
 - Plot the percent inhibition against the log of **GSK126** concentration and fit the data to a four-parameter equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Assays (General Workflow)

Cellular assays are crucial for determining the effect of **GSK126** on cell proliferation, target engagement, and induced phenotype.



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Caption: General workflow for **GSK126** cell-based assays.

A. Cell Proliferation / Viability Assay (MTS Method)[7][11]

- Cell Seeding: Seed cells (e.g., 5.0×10^3 cells/well) in a 96-well plate and incubate overnight. [11]
- Treatment: Replace the medium with fresh medium containing various concentrations of **GSK126** (e.g., 0-15 μ M) or DMSO vehicle control.[11]
- Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).[7][11]
- Measurement: Add MTS reagent (e.g., Cell Titer 96 Aqueous One Solution) to each well according to the manufacturer's protocol.[11]
- Data Acquisition: After incubation with the reagent, measure the absorbance at 490 nm using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percent viability and calculate IC₅₀ values.

B. Western Blot for H3K27me3 Target Engagement[4][7][12]

- Cell Culture and Lysis: Culture and treat cells with **GSK126** as described above. After treatment (e.g., 24-72 hours), wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][11]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][11]
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 μ g) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[4][13]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.[13][14]
- Use a primary antibody for total Histone H3 as a loading control.[13][14]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the H3K27me3 band intensity relative to the total H3 control indicates successful target engagement by **GSK126**. [4][12]

C. Apoptosis Assay (Annexin V/PI Staining)[7][11]

- Cell Culture: Seed cells in 6-well plates and treat with varying concentrations of **GSK126** for the desired time (e.g., 24-72 hours).[9][11]
- Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark. [9][11]
- Flow Cytometry: Analyze the stained cells promptly using a flow cytometer.[11]
- Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A dose-dependent increase in the Annexin V-positive populations indicates **GSK126**-induced apoptosis.[7][9]

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